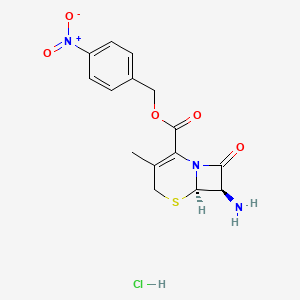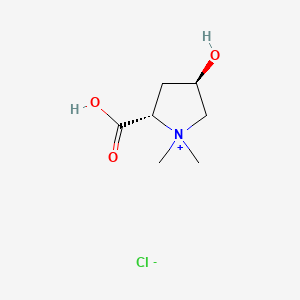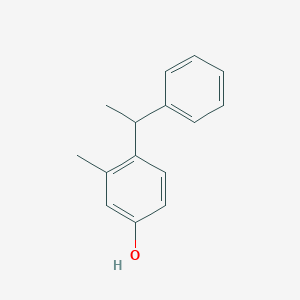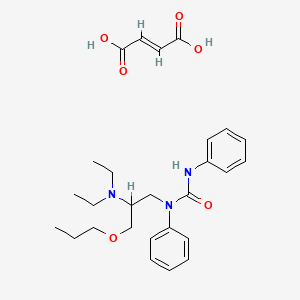
N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a propoxypropyl chain, and a diphenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting with the preparation of the diethylamino and propoxypropyl intermediates. These intermediates are then reacted with diphenylurea under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and propoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with cellular receptors, while the diphenylurea moiety can bind to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate include:
N-(2-(Diethylamino)ethyl)-N,N’-diphenylurea: A compound with a similar structure but different alkyl chain length.
N-(2-(Dimethylamino)propyl)-N,N’-diphenylurea: A compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and its (E)-2-butenedioate component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86398-73-4 |
|---|---|
Fórmula molecular |
C27H37N3O6 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[2-(diethylamino)-3-propoxypropyl]-1,3-diphenylurea |
InChI |
InChI=1S/C23H33N3O2.C4H4O4/c1-4-17-28-19-22(25(5-2)6-3)18-26(21-15-11-8-12-16-21)23(27)24-20-13-9-7-10-14-20;5-3(6)1-2-4(7)8/h7-16,22H,4-6,17-19H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
FSMBSLHXQSXPEE-WLHGVMLRSA-N |
SMILES isomérico |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


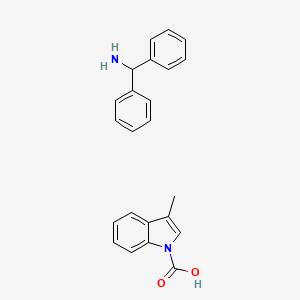
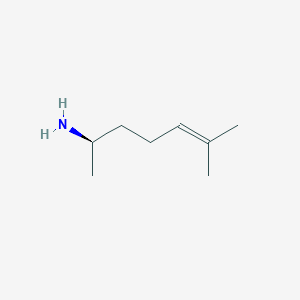

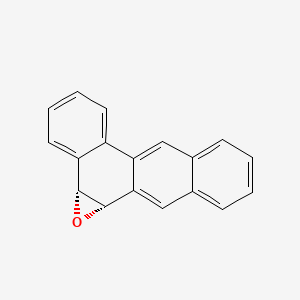
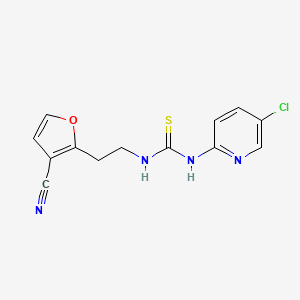

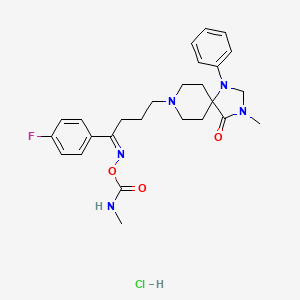
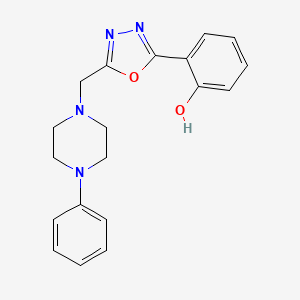
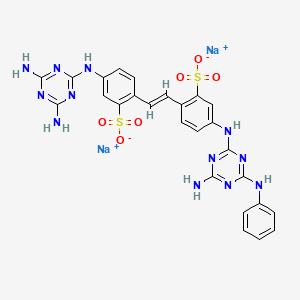
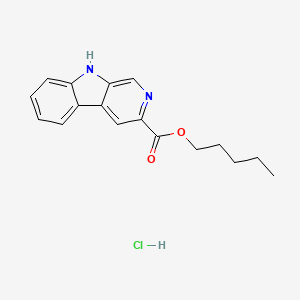
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)
